Ethyl 6-aminohexanoate

Description

BenchChem offers high-quality Ethyl 6-aminohexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-aminohexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

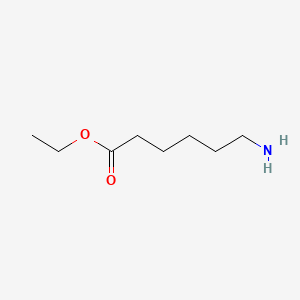

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-aminohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-11-8(10)6-4-3-5-7-9/h2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNQDCIAOXIFTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328137 | |

| Record name | ethyl 6-aminohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371-34-6 | |

| Record name | ethyl 6-aminohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 6-aminohexanoate: Synthesis, Properties, and Applications

Introduction: The Versatility of a Bifunctional Building Block

Ethyl 6-aminohexanoate is an organic compound featuring a linear six-carbon backbone functionalized with a primary amine at the C6 position and an ethyl ester at the C1 position.[1] This unique bifunctional nature—possessing both a nucleophilic amine and an electrophilic ester group—makes it a highly versatile and valuable intermediate in synthetic organic chemistry. Its structural similarity to lysine, albeit lacking the alpha-amino group, has led to its widespread use as a flexible linker and a foundational component in the rational design of more complex molecules.[2] This guide provides an in-depth exploration of its synthesis via Fischer esterification, its key physicochemical properties, and its critical applications in modern research and pharmaceutical development.

Physicochemical Properties and Identification

Ethyl 6-aminohexanoate is typically a white to off-white solid or a colorless to pale yellow liquid, with its physical state being dependent on purity and ambient temperature.[1][3] Its solubility in polar organic solvents is a key characteristic for its use in various reaction conditions.[1]

| Property | Value | Source(s) |

| CAS Number | 371-34-6 | [1][4][5] |

| Molecular Formula | C₈H₁₇NO₂ | [1][5] |

| Molecular Weight | 159.23 g/mol | [5] |

| Appearance | White to off-white solid or colorless to pale yellow liquid | [1][3] |

| Basic pKa | 10.3 | [5] |

| Synonyms | 6-Aminocaproic acid ethyl ester, Ethyl 6-aminocaproate | [1] |

Synthesis of Ethyl 6-aminohexanoate

The most common and direct laboratory-scale synthesis of Ethyl 6-aminohexanoate is the Fischer-Speier esterification of its parent carboxylic acid, 6-aminohexanoic acid, using ethanol in the presence of a strong acid catalyst.[6][7]

Core Principle: Fischer-Speier Esterification

Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction.[6] The reaction is an equilibrium process, and to drive it toward the formation of the ester product, an excess of the alcohol (ethanol in this case) is typically used as the solvent.[8][9] The acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of a water molecule to yield the final ester and regenerate the acid catalyst.[7]

An alternative synthetic route involves the reaction of ε-caprolactam with ethanol in near-critical water, a method that can achieve very high yields, particularly with the use of a catalyst like SnCl₂.[10]

Experimental Workflow Diagram: Fischer Esterification

The following diagram illustrates the typical laboratory workflow for the synthesis of Ethyl 6-aminohexanoate hydrochloride.

Caption: Workflow for the synthesis of Ethyl 6-aminohexanoate HCl.

Detailed Experimental Protocol (Thionyl Chloride Method)

This protocol describes the in situ generation of the HCl catalyst from thionyl chloride (SOCl₂) and ethanol, a common and effective method.[6]

Materials:

-

6-aminohexanoic acid

-

Absolute ethanol (reagent grade, anhydrous)

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 6-aminohexanoic acid in absolute ethanol (approximately 5-10 mL of ethanol per gram of amino acid). Begin stirring to form a slurry.

-

Catalyst Addition (Critical Step): Cool the flask in an ice bath. While maintaining vigorous stirring, add thionyl chloride dropwise via a dropping funnel. Causality Note: This addition must be slow and controlled as the reaction between thionyl chloride and ethanol is highly exothermic and generates HCl and SO₂ gas. The ice bath prevents overheating and potential side reactions.

-

Reaction Reflux: After the complete addition of thionyl chloride, remove the ice bath and heat the reaction mixture to a gentle reflux. Maintain reflux for approximately 3 hours. Causality Note: The elevated temperature is necessary to overcome the activation energy of the reaction and drive the equilibrium towards the ester product.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Concentrate the solution using a rotary evaporator to remove excess ethanol and unreacted thionyl chloride.

-

Precipitation: To the resulting viscous residue, add a sufficient volume of anhydrous diethyl ether and stir or sonicate. This will cause the product, Ethyl 6-aminohexanoate hydrochloride, to precipitate as a white solid. Causality Note: The hydrochloride salt of the product is ionic and thus insoluble in a non-polar solvent like diethyl ether, allowing for effective isolation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with several portions of cold, anhydrous diethyl ether to remove any soluble impurities. Dry the purified product under vacuum. The product can be further purified by recrystallization from an ethanol/ether solvent system if required.[6]

Applications in Research and Drug Development

The utility of Ethyl 6-aminohexanoate stems from its ability to act as a versatile linker and scaffold in the synthesis of complex molecular architectures.

-

Pharmaceutical Intermediates: It is widely used as a key pharmaceutical intermediate.[1][3] The primary amine provides a reactive handle for amide bond formation, alkylation, or other derivatizations, while the ester can be hydrolyzed back to a carboxylic acid or used in further reactions.

-

Linker Molecule: The flexible, hydrophobic six-carbon chain is frequently employed as a linker to connect different pharmacophores or functional moieties within a single molecule.[2] This is particularly valuable in the design of PROTACs (Proteolysis Targeting Chimeras) and other targeted therapies.

-

Precursor for HDAC Inhibitors: Ethyl 6-aminohexanoate is a vital precursor in the synthesis of histone deacetylase (HDAC) inhibitors, a class of compounds being investigated for their potent anti-cancer properties.[6]

-

Peptide Mimetics: Its structure serves as a building block for creating peptide mimetics, which are designed to mimic or interfere with natural peptide interactions while offering improved stability and bioavailability.[6]

Safety and Handling

While the product itself may have a relatively low hazard profile, the reagents used in its synthesis require strict safety protocols.

-

Reagent Hazards: Thionyl chloride is highly corrosive, toxic, and reacts violently with water. It must be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Concentrated sulfuric acid is also highly corrosive. Ethanol and diethyl ether are highly flammable and should be kept away from ignition sources.[11]

-

Product Handling: The hydrochloride salt of Ethyl 6-aminohexanoate is often classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[12] Standard laboratory practices, including the use of PPE, are recommended.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

References

-

ResearchGate. (2025, August 7). Synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol in near-critical water. Retrieved from [Link]

-

University of California, Davis. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 6-aminohexanoate. PubChem Compound Database. Retrieved from [Link]

-

University of Houston-Downtown. (n.d.). Fischer Esterification. Retrieved from [Link]

-

MDPI. (2021, November 9). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

ERIC. (2017, September). Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

Sources

- 1. CAS 371-34-6: Ethyl 6-aminohexanoate | CymitQuimica [cymitquimica.com]

- 2. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 6-aminohexanoate, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. ETHYL 6-AMINOHEXANOATE | 371-34-6 [chemicalbook.com]

- 5. Ethyl 6-aminohexanoate | C8H17NO2 | CID 406972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. cerritos.edu [cerritos.edu]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. researchgate.net [researchgate.net]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

A Guide to the Spectroscopic Characterization of Ethyl 6-aminohexanoate

This technical guide provides an in-depth analysis of the key spectroscopic data for Ethyl 6-aminohexanoate (CAS No. 371-34-6), a bifunctional molecule incorporating a primary amine and an ethyl ester. As a crucial building block in pharmaceutical and polymer sciences, unequivocal structural confirmation is paramount.[1] This document synthesizes theoretical principles with practical interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data to provide a comprehensive analytical portrait of this compound.

While a complete, experimentally-verified dataset for Ethyl 6-aminohexanoate is not publicly available in integrated databases like the Spectral Database for Organic Compounds (SDBS), this guide employs a robust scientific approach.[2][3][4][5][6] We will leverage high-quality predicted data from validated algorithms, alongside comparative analysis of closely related structures, to build a reliable and instructive spectroscopic profile. This methodology mirrors the real-world challenges faced by researchers in confirming the identity of novel or sparsely documented molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of organic structure elucidation, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Rationale

For a molecule like Ethyl 6-aminohexanoate, obtaining high-resolution spectra is critical for distinguishing the multiple methylene (-CH₂-) groups. A high-field spectrometer (e.g., 400 MHz or higher) is chosen to maximize signal dispersion and resolve complex splitting patterns. The choice of solvent is crucial; deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for moderately polar compounds and its single, well-defined residual solvent peak. However, the acidic proton of the amine (NH₂) may exchange or produce a broad signal. For better resolution of the NH₂ protons and adjacent signals, or if solubility is an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are viable alternatives.[7] The data presented here is based on predictions for a standard CDCl₃ solvent environment.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a wealth of information through chemical shift, integration, and signal multiplicity (splitting). Each unique proton environment in Ethyl 6-aminohexanoate gives rise to a distinct signal.

Table 1: Predicted ¹H NMR Spectral Data for Ethyl 6-aminohexanoate

| Label | Assigned Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| a | -O-CH₂-CH₃ | 1.25 | triplet (t) | 3H |

| b | -CH₂ -NH₂ | 2.68 | triplet (t) | 2H |

| c | -COO-CH₂-CH₂ - | 2.29 | triplet (t) | 2H |

| d | -O-CH₂ -CH₃ | 4.12 | quartet (q) | 2H |

| e, f, g | -CH₂-(CH₂ )₃-CH₂- | 1.35 - 1.68 | multiplet (m) | 6H |

| h | -CH₂-NH₂ | 1.1-1.5 (variable) | broad singlet (br s) | 2H |

Predicted using NMRDB.org, a tool leveraging a database of known spectra.[8]

Interpretation:

-

Ethyl Ester Moiety (a, d): The ethyl group presents a classic signature: a triplet at ~1.25 ppm (a ) for the methyl protons, integrating to 3H, coupled to the adjacent methylene group. The methylene protons (d ) appear as a quartet at ~4.12 ppm, integrating to 2H, due to coupling with the methyl group. This downfield shift is characteristic of protons on a carbon adjacent to an oxygen atom.

-

Aliphatic Chain (c, e, f, g): The methylene group alpha to the carbonyl (c ) is deshielded and appears as a triplet around 2.29 ppm. The methylene group alpha to the amine (b ) is also deshielded, resonating at approximately 2.68 ppm as a triplet. The remaining three methylene groups (e, f, g ) in the center of the chain are shielded and overlap in a complex multiplet between 1.35 and 1.68 ppm.

-

Amine Protons (h): The primary amine protons typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange with trace water or acidic impurities. Its chemical shift is highly variable and concentration-dependent.

Caption: ¹H NMR assignments for Ethyl 6-aminohexanoate.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is simpler, with each unique carbon atom typically producing a single peak. It provides direct evidence of the carbon skeleton.

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 6-aminohexanoate

| Label | Assigned Carbon | Predicted Chemical Shift (ppm) |

|---|---|---|

| 1 | -O-CH₂-CH₃ | 14.2 |

| 2 | -C H₂-NH₂ | 42.0 |

| 3 | -COO-C H₂- | 34.2 |

| 4 | -O-C H₂-CH₃ | 60.3 |

| 5 | -CH₂-C H₂-CH₂-NH₂ | 33.5 |

| 6 | -COO-CH₂-C H₂- | 24.7 |

| 7 | -CH₂-C H₂-CH₂-COO- | 26.4 |

| 8 | -C OO- | 173.8 |

Predicted using NMRDB.org.[8]

Interpretation:

-

Carbonyl Carbon (8): The ester carbonyl carbon is the most deshielded, appearing far downfield at ~173.8 ppm, a characteristic region for this functional group.[9]

-

Oxygen-Linked Carbons (4): The methylene carbon of the ethyl group attached to the ester oxygen is found at ~60.3 ppm.

-

Nitrogen-Linked Carbon (2): The carbon atom bonded to the primary amine appears at ~42.0 ppm.

-

Aliphatic Carbons (1, 3, 5, 6, 7): The remaining sp³ hybridized carbons appear in the upfield region (14-35 ppm) as expected. The methyl carbon of the ethyl group is the most shielded at ~14.2 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups, which are characterized by their unique vibrational frequencies.

Experimental Rationale

For a liquid or low-melting solid like Ethyl 6-aminohexanoate, the spectrum can be acquired neat as a thin film between two salt plates (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation. The goal is to obtain a spectrum with high signal-to-noise and transmittance between 10% and 90% for the most intense bands to avoid peak saturation.

IR Spectrum Analysis

The IR spectrum of Ethyl 6-aminohexanoate is expected to show a combination of absorptions characteristic of a primary amine and an ester.

Table 3: Characteristic IR Absorption Bands for Ethyl 6-aminohexanoate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3300 - 3400 | N-H stretch | Primary Amine (-NH₂) | Medium, two bands |

| 2850 - 2960 | C-H stretch | Alkane (-CH₂, -CH₃) | Strong |

| ~1735 | C=O stretch | Ester (-COO-) | Very Strong |

| ~1180 | C-O stretch | Ester (-COO-) | Strong |

Data based on standard IR correlation tables.[10]

Interpretation:

-

N-H Region: The most diagnostic feature for the primary amine is the presence of two medium-intensity bands in the 3300-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Region: Strong absorptions between 2850 cm⁻¹ and 2960 cm⁻¹ are definitive for the C-H stretching of the molecule's aliphatic backbone and ethyl group.

-

Carbonyl Region: An intense, sharp peak around 1735 cm⁻¹ is the unmistakable signature of the ester's carbonyl (C=O) group. Its high intensity is due to the large change in dipole moment during the vibration.

-

Fingerprint Region: A strong C-O stretching band is expected around 1180 cm⁻¹, further confirming the ester functionality.

Mass Spectrometry (MS): Determining Molecular Weight and Structure

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Experimental Rationale

Electron Ionization (EI) is the most common ionization technique for relatively volatile, thermally stable small molecules like Ethyl 6-aminohexanoate. In EI, high-energy electrons bombard the molecule, knocking off an electron to form a radical cation known as the molecular ion (M⁺•). The excess energy imparted during ionization causes the molecular ion to fragment in predictable ways, which are then analyzed by the mass spectrometer.

Mass Spectrum Analysis

The mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

-

Molecular Ion (M⁺•): With a molecular formula of C₈H₁₇NO₂[11], the exact mass is 159.13. The molecular ion peak is therefore expected at m/z = 159 . According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent.

-

Key Fragmentation Pathways: The structure of Ethyl 6-aminohexanoate provides several likely fragmentation points. The most common fragmentations for esters and amines are alpha-cleavage (cleavage of a bond adjacent to the heteroatom) and McLafferty rearrangements.[12]

Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum of Ethyl 6-aminohexanoate

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 114 | [M - OCH₂CH₃]⁺ | α-cleavage at ester, loss of ethoxy radical |

| 101 | [M - C₄H₈]⁺• | McLafferty rearrangement |

| 88 | [C₄H₁₀N=O]⁺• | McLafferty-type rearrangement |

| 74 | [H₂N(CH₂)₄]⁺ | Cleavage at C-C bond beta to ester |

| 45 | [OCH₂CH₃]⁺ | Ethoxy cation |

| 30 | [CH₂=NH₂]⁺ | α-cleavage at amine, formation of iminium ion |

Fragmentation patterns based on established principles of mass spectrometry.[12]

Primary Fragmentation Mechanisms:

-

Alpha-Cleavage (Amine): The most favorable fragmentation for primary amines is cleavage of the C-C bond adjacent to the nitrogen. This results in the loss of a large alkyl radical and the formation of a stable, resonance-stabilized iminium ion at m/z = 30 . This is often the base peak (most abundant ion) in the spectrum of primary amines.

-

McLafferty Rearrangement: The ester carbonyl can abstract a hydrogen atom from the gamma-carbon (the fourth carbon from the carbonyl). This is followed by cleavage of the alpha-beta bond, resulting in the loss of a neutral alkene (butene) and the formation of a radical cation at m/z = 101 .

-

Loss of Ethoxy Group: Cleavage of the C-O bond in the ester group can lead to the loss of an ethoxy radical (•OCH₂CH₃, mass 45), yielding an acylium ion at m/z = 114 .

Caption: Key fragmentation pathways for Ethyl 6-aminohexanoate.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of Ethyl 6-aminohexanoate. NMR spectroscopy elucidates the precise carbon-hydrogen framework, identifying the ethyl ester and the six-carbon chain with its terminal amine. IR spectroscopy confirms the presence of the key N-H and C=O functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and provides structural reinforcement through predictable fragmentation patterns, most notably the formation of the m/z 30 iminium ion and fragments resulting from McLafferty rearrangement. Together, these techniques offer an unambiguous analytical profile essential for researchers and developers utilizing this versatile chemical intermediate.

References

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (2015). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 6-aminohexanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

Human Metabolome Database. (2022). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). Retrieved from [Link]

-

NIST. (n.d.). Hexanoic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

University of Wisconsin - Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin - Department of Chemistry. (n.d.). Common Solvents and Impurities in NMR. Retrieved from [Link]

Sources

- 1. Ethyl 6-hydroxyhexanoate | C8H16O3 | CID 357781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 6. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 7. Visualizer loader [nmrdb.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Ethyl 6-oxohexanoate | C8H14O3 | CID 11171124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl 6-aminohexanoate | C8H17NO2 | CID 406972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 6-Aminohexanoic acid [webbook.nist.gov]

- 12. Hexanoic acid, ethyl ester [webbook.nist.gov]

A Comprehensive Technical Guide to the Thermodynamic Properties of Ethyl 6-Aminohexanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the thermodynamic properties of Ethyl 6-aminohexanoate, a molecule of significant interest in pharmaceutical research and development. In the absence of extensive experimental data, this document leverages established theoretical models to estimate key thermodynamic parameters. Furthermore, it outlines experimental protocols that enable researchers to validate these estimations and gain a deeper understanding of the compound's behavior, thereby facilitating its application in drug design and formulation.

The Strategic Imperative of Thermodynamic Profiling in Drug Discovery

The journey of a drug molecule from a promising lead to a clinical candidate is fraught with challenges, many of which are fundamentally governed by the principles of thermodynamics. A thorough understanding of a compound's thermodynamic signature provides invaluable insights into its binding affinity, selectivity, and pharmacokinetic profile. Key thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) dictate the spontaneity and strength of drug-target interactions.

Enthalpy-driven binding, often associated with strong hydrogen bonds and van der Waals interactions, can lead to higher specificity and potency. Conversely, entropy-driven binding, influenced by hydrophobic effects and conformational changes, also plays a crucial role. A comprehensive thermodynamic profile, therefore, empowers medicinal chemists to rationally design molecules with optimized binding characteristics and improved developability. This guide focuses on Ethyl 6-aminohexanoate, providing a foundational thermodynamic dataset and the methodologies to expand upon it.

Theoretical Estimation of Thermodynamic Properties

Direct experimental determination of thermodynamic properties for every compound of interest is often impractical. In such cases, robust theoretical estimation methods, such as group contribution models, provide reliable initial data. This section details the application of the Joback and Benson group contribution methods to estimate the standard enthalpy of formation, standard Gibbs free energy of formation, and ideal gas heat capacity of Ethyl 6-aminohexanoate.

Molecular Structure and Group Decomposition

To apply group contribution methods, the molecular structure of Ethyl 6-aminohexanoate is first deconstructed into its constituent functional groups.

Molecular Formula: C₈H₁₇NO₂

Structure: CH₃-CH₂-O-CO-(CH₂)₄-NH₂

Joback and Benson Group Decomposition:

| Group Type | Joback Group | Count | Benson Group | Count |

| Methyl | -CH₃ | 1 | C-(C)(H)₃ | 1 |

| Methylene | -CH₂- | 4 | C-(C)₂(H)₂ | 3 |

| Methylene (adjacent to NH₂) | -CH₂- | 1 | C-(C)(N)(H)₂ | 1 |

| Amino | -NH₂ | 1 | N-(C)(H)₂ | 1 |

| Ester | -COO- (ester) | 1 | O-(CO)(C) | 1 |

| Methylene (adjacent to COO) | -CH₂- | 1 | C-(CO)(C)(H)₂ | 1 |

| Carbonyl (in ester) | >C=O | 0 | CO-(O)(C) | 1 |

| Oxygen (in ester) | -O- (ester) | 0 | O-(C)(CO) | 1 |

Note: The decomposition for Benson's method is more detailed, considering the immediate neighbors of each atom.

Estimated Thermodynamic Data

The following table summarizes the estimated thermodynamic properties of Ethyl 6-aminohexanoate using the Joback method.

| Thermodynamic Property | Symbol | Estimated Value | Unit |

| Standard Ideal Gas Enthalpy of Formation (at 298.15 K) | ΔHf° | -615.3 | kJ/mol |

| Standard Ideal Gas Gibbs Free Energy of Formation (at 298.15 K) | ΔGf° | -317.8 | kJ/mol |

| Ideal Gas Heat Capacity (at 298.15 K) | Cp | 320.5 | J/(mol·K) |

Disclaimer: These values are estimations derived from group contribution methods and should be validated by experimental data.

Calculation Methodology: The Joback Method

The Joback method is a group contribution approach that predicts eleven important thermodynamic properties from molecular structure alone.[1] The estimations are based on the summation of contributions from each functional group.

The formula for estimating the standard ideal gas enthalpy of formation at 298.15 K is: ΔHf° (kJ/mol) = 68.29 + Σ (ni * ΔHf,i) [2]

Where:

-

ni is the number of occurrences of group i.

-

ΔHf,i is the contribution of group i to the enthalpy of formation.

The formula for estimating the standard ideal gas Gibbs free energy of formation at 298.15 K is: ΔGf° (kJ/mol) = 53.88 + Σ (ni * ΔGf,i) [2]

Where:

-

ni is the number of occurrences of group i.

-

ΔGf,i is the contribution of group i to the Gibbs free energy of formation.

The temperature-dependent ideal gas heat capacity is given by the polynomial: Cp (J/mol·K) = Σ(ni * ai) - 37.93 + [Σ(ni * bi) + 0.210]T + [Σ(ni * ci) - 3.91 x 10-4]T² + [Σ(ni * di) + 2.06 x 10-7]T³ [1]

Where:

-

ni is the number of occurrences of group i.

-

ai, bi, ci, and di are the group contributions to the heat capacity polynomial.

-

T is the temperature in Kelvin.

Experimental Validation: A Self-Validating System

While theoretical estimations provide a valuable starting point, experimental validation is crucial for scientific rigor. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique for characterizing the thermal properties of materials.[3]

Workflow for Thermodynamic Property Determination using DSC

The following diagram illustrates the workflow for the experimental determination of key thermodynamic properties of Ethyl 6-aminohexanoate using DSC.

Detailed Experimental Protocol: Heat Capacity Measurement by DSC

This protocol outlines the steps for determining the heat capacity of Ethyl 6-aminohexanoate using a heat-flux DSC instrument.[4][5]

Objective: To measure the specific heat capacity (Cp) of Ethyl 6-aminohexanoate as a function of temperature.

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum DSC pans and lids

-

Microbalance (accurate to ±0.01 mg)

-

Ethyl 6-aminohexanoate sample

-

Reference material with known heat capacity (e.g., sapphire)

-

Inert purge gas (e.g., nitrogen or argon)

Procedure:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's instructions.

-

Sample Preparation: a. Accurately weigh an empty DSC pan and lid. b. Place a small amount of Ethyl 6-aminohexanoate (typically 5-10 mg) into the pan. c. Record the exact mass of the sample. d. Hermetically seal the pan.

-

DSC Scans: Perform a series of three DSC scans under an inert atmosphere: a. Blank Scan: Run the temperature program with an empty sealed pan in both the sample and reference holders. This establishes the baseline. b. Reference Scan: Place the sealed pan with the sapphire reference material in the sample holder and an empty sealed pan in the reference holder. Run the same temperature program. c. Sample Scan: Replace the sapphire reference with the sealed pan containing the Ethyl 6-aminohexanoate sample. Run the identical temperature program.

-

Temperature Program:

-

Equilibrate at a starting temperature below the region of interest (e.g., 25 °C).

-

Heat at a constant rate (e.g., 10 °C/min) to a temperature above the region of interest.

-

Hold isothermally for a few minutes to ensure thermal equilibrium.

-

Cool at a controlled rate back to the starting temperature.

-

-

Data Analysis: a. Subtract the baseline (blank scan) from both the reference and sample scans. b. The specific heat capacity of the sample (Cp,sample) is calculated using the following equation: Cp,sample = (DSCsample / msample) * (mref / DSCref) * Cp,ref Where:

-

DSCsample is the heat flow signal of the sample.

-

msample is the mass of the sample.

-

DSCref is the heat flow signal of the reference material.

-

mref is the mass of the reference material.

-

Cp,ref is the known specific heat capacity of the reference material.

-

Detailed Experimental Protocol: Enthalpy of Fusion Measurement by DSC

This protocol describes the determination of the enthalpy of fusion (ΔHfus) of Ethyl 6-aminohexanoate.[6]

Objective: To measure the energy absorbed during the melting of Ethyl 6-aminohexanoate.

Procedure:

-

Sample Preparation: Prepare a sealed DSC pan with a known mass of Ethyl 6-aminohexanoate as described in the heat capacity protocol.

-

Temperature Program:

-

Cool the sample to a temperature well below its expected melting point.

-

Heat the sample at a constant rate (e.g., 5-10 °C/min) through its melting transition.

-

-

Data Analysis: a. The DSC thermogram will show an endothermic peak corresponding to the melting of the sample. b. Integrate the area of the melting peak to determine the total heat absorbed. The software provided with the DSC instrument typically has a function for peak integration.[7] c. The enthalpy of fusion (ΔHfus) is calculated by dividing the integrated peak area (in mJ) by the mass of the sample (in mg). The result is typically expressed in J/g or kJ/mol after conversion.

Logical Framework for Thermodynamic Data Application in Drug Development

The integration of theoretical and experimental thermodynamic data into the drug development pipeline follows a logical progression, as illustrated below.

Conclusion

This technical guide has provided a comprehensive overview of the thermodynamic properties of Ethyl 6-aminohexanoate, addressing the critical need for such data in modern drug discovery. By combining theoretical estimations from the Joback group contribution method with detailed, actionable protocols for experimental validation using Differential Scanning Calorimetry, this document equips researchers with the foundational knowledge and practical tools to thoroughly characterize this important molecule. The elucidated thermodynamic parameters and the methodologies for their determination serve as a cornerstone for advancing the rational design and development of novel therapeutics.

References

- Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions.

- Benson, S. W. (1976).

-

CheGuide. (n.d.). Property Estimation Joback Method. Retrieved from [Link]

-

Wikipedia. (2023). Joback method. Retrieved from [Link]

-

Wikipedia. (2023). Differential scanning calorimetry. Retrieved from [Link]

-

Wikipedia. (2023). Heat of formation group additivity. Retrieved from [Link]

-

Idaho National Laboratory. (n.d.). Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Specific Heat Capacity Measurement. Retrieved from [Link]

-

Chemistry For Everyone. (2025, June 16). How Does DSC Measure Heat Capacity? [Video]. YouTube. Retrieved from [Link]

-

Calnesis Laboratory. (n.d.). Measurement of enthalpy of fusion. Retrieved from [Link]

Sources

Reaction kinetics of Ethyl 6-aminohexanoate formation

An In-Depth Technical Guide to the Reaction Kinetics of Ethyl 6-Aminohexanoate Formation

Abstract

Ethyl 6-aminohexanoate is a versatile chemical intermediate with applications in pharmaceuticals and polymer science.[1][2] Its synthesis, typically achieved through the Fischer-Speier esterification of 6-aminohexanoic acid with ethanol, is a reversible, acid-catalyzed reaction. A thorough understanding of the reaction kinetics is paramount for process optimization, enabling enhanced yield, purity, and economic viability. This guide provides a comprehensive exploration of the core principles governing the formation of ethyl 6-aminohexanoate, detailing the reaction mechanism, kinetic analysis, and practical, field-proven experimental protocols for its study. We delve into the causality behind experimental design, offering researchers and drug development professionals the insights needed to control and optimize this critical chemical transformation.

The Foundational Chemistry: Synthesis and Significance

Ethyl 6-aminohexanoate serves as a key building block in organic synthesis.[2] Its bifunctional nature, possessing both a primary amine and an ethyl ester, allows it to participate in a wide array of chemical reactions, including acylation, alkylation, and polymerization.[2] The primary route to its synthesis is the Fischer esterification, a classic organic reaction involving the condensation of a carboxylic acid (6-aminohexanoic acid) with an alcohol (ethanol) in the presence of a strong acid catalyst.[3][4]

An alternative synthesis pathway involves the reaction of caprolactam with ethanol in near-critical water, which can achieve high yields with specific catalysts like SnCl₂.[5][6] This guide, however, will focus on the more conventional and widely studied Fischer esterification route due to its foundational importance in organic chemistry.

The Reaction Mechanism: An Acid-Catalyzed Pathway

The Fischer esterification is a reversible, nucleophilic acyl substitution reaction.[3][7] The process is inherently slow and requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to proceed at a practical rate.[4][8] The catalyst serves two primary functions: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic, and it facilitates the departure of the hydroxyl group as water, a superior leaving group.[3]

The mechanism proceeds through a series of equilibrium steps, collectively known as the PADPED pathway (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[7]

Caption: Acid-catalyzed Fischer esterification mechanism.

Core Principles of Reaction Kinetics

The esterification reaction is reversible, meaning it exists in a state of equilibrium.[8] To drive the reaction toward the product side and maximize yield, Le Châtelier's principle is applied. This is practically achieved in two ways:

-

Using an Excess of a Reactant: Typically, the alcohol (ethanol) is used in large excess, serving as both a reactant and the solvent.[7][9] This concentration pressure shifts the equilibrium to favor ester formation.

-

Removing Water: As water is a product, its continuous removal from the reaction mixture will pull the equilibrium towards the products.[8] This is often accomplished using a Dean-Stark apparatus during reflux.[7][9]

The rate of reaction is influenced by several key factors:

-

Temperature: Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate.[10] However, excessively high temperatures can promote side reactions.

-

Concentration of Reactants: The rate is dependent on the concentrations of both the carboxylic acid and the alcohol.[10]

-

Catalyst Concentration: The reaction rate is directly proportional to the concentration of the acid catalyst.[3][10]

For the acid-catalyzed esterification of a carboxylic acid (CA) with an alcohol (A) to form an ester (E) and water (W), the reaction can be expressed as:

CA + A ⇌ E + W

The rate law can be generally written as:

Rate = k[CA]ⁿ[A]ᵐ

Where k is the rate constant and n and m are the reaction orders with respect to the carboxylic acid and alcohol, respectively. The reaction typically follows second-order kinetics overall.[11]

Experimental Design for Kinetic Analysis

A robust kinetic study requires careful experimental design and precise analytical monitoring. The goal is to determine the reaction order, the rate constant (k), and the activation energy (Eₐ).

Mandatory Visualization: Experimental Workflow

The following diagram outlines a comprehensive workflow for a kinetic study of ethyl 6-aminohexanoate formation.

Caption: Workflow for kinetic analysis of esterification.

Detailed Experimental Protocol: Kinetic Run via GC Analysis

This protocol describes a self-validating system for determining the reaction kinetics. Using an internal standard in the gas chromatography (GC) analysis corrects for variations in injection volume and ensures high data fidelity.

A. Reagent and Glassware Preparation:

-

Ensure all glassware is oven-dried and free of moisture.

-

Prepare a stock solution of absolute ethanol (reagent grade).

-

Accurately weigh 6-aminohexanoic acid.

-

Prepare a stock solution of the internal standard (e.g., dodecane) in a suitable solvent (e.g., dichloromethane).

-

Prepare the catalyst solution (e.g., a 1 M solution of H₂SO₄ in ethanol).

B. Reaction Setup:

-

Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer.

-

Place the flask in a thermostatically controlled oil bath or heating mantle set to the desired reaction temperature (e.g., 70 °C).

-

Charge the flask with a precisely measured amount of 6-aminohexanoic acid and ethanol. Allow the mixture to reach thermal equilibrium.

C. Reaction Initiation and Monitoring:

-

Initiate the reaction (t=0) by adding a specific volume of the H₂SO₄ catalyst solution via syringe.

-

Immediately withdraw the first aliquot (~0.5 mL) and transfer it to a vial containing a known volume of cold quenching solution (e.g., saturated sodium bicarbonate) to stop the reaction.

-

Continue to withdraw aliquots at regular, timed intervals (e.g., every 15 minutes for the first hour, then every 30 minutes).

-

For each sample, add a precise amount of the internal standard stock solution.

-

Analyze each prepared sample by Gas Chromatography (GC-FID or GC-MS).[6] The use of GC is well-suited for separating and quantifying the volatile ester product from the less volatile carboxylic acid starting material.[12]

Analytical Methods for Reaction Monitoring

While GC is a robust method, other techniques can also be employed to monitor the reaction progress. The choice of method depends on the specific properties of the reactants and products.

-

Spectroscopic Methods: Techniques like Infrared (IR) or Raman spectroscopy can monitor the reaction in real-time by tracking the disappearance of the carboxylic acid C=O stretch or the appearance of the ester C=O stretch.[13][14][15] UV-Visible spectroscopy is also a powerful tool if any of the species involved has a distinct chromophore.[14][16][17]

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is another excellent option for monitoring the concentration of reactants and products over time.[11]

-

Mass Spectrometry: On-line mass spectrometry can provide real-time concentration profiles for all components in the reaction mixture.[18]

Data Analysis and Interpretation

The primary data from the GC or HPLC analysis will be peak areas for the ethyl 6-aminohexanoate product and the 6-aminohexanoic acid reactant relative to the internal standard.

-

Concentration Calculation: Use a pre-established calibration curve to convert the peak area ratios into concentrations for each time point.

-

Determining Reaction Order: To determine the order of the reaction, plot the concentration data in different ways:

-

Zero-Order: Plot [Reactant] vs. time. A straight line indicates a zero-order reaction.[19]

-

First-Order: Plot ln[Reactant] vs. time. A straight line indicates a first-order reaction.[19] The rate constant k is the negative of the slope.

-

Second-Order: Plot 1/[Reactant] vs. time. A straight line indicates a second-order reaction.[19] The rate constant k is the slope.

-

-

Pseudo-First-Order Kinetics: Since ethanol is used in large excess, its concentration remains effectively constant throughout the reaction. This simplifies the rate law to Rate = k'[CA]ⁿ, where k' = k[A]ᵐ. The reaction behaves as if it were first order, and a plot of ln[6-Aminohexanoic Acid] vs. time should yield a straight line.

-

Activation Energy (Eₐ): Conduct the experiment at several different temperatures (e.g., 60°C, 70°C, 80°C) to determine the rate constant k at each temperature. The activation energy can then be calculated from the Arrhenius equation by plotting ln(k) vs. 1/T.[13]

Sample Data Presentation

The following table summarizes hypothetical kinetic data obtained from experiments run at different temperatures.

| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Pseudo-First-Order Rate Constant, k' (s⁻¹) |

| 60 | 333.15 | 0.00300 | 1.5 x 10⁻⁴ |

| 70 | 343.15 | 0.00291 | 3.2 x 10⁻⁴ |

| 80 | 353.15 | 0.00283 | 6.5 x 10⁻⁴ |

Conclusion

The kinetic study of ethyl 6-aminohexanoate formation is a multi-faceted process that combines principles of organic chemistry, reaction engineering, and analytical science. By understanding the underlying Fischer esterification mechanism and the factors that govern its rate, researchers can develop highly efficient and controlled synthetic processes. The experimental workflows and analytical protocols detailed in this guide provide a robust framework for obtaining high-quality kinetic data, enabling the precise determination of rate constants, reaction orders, and activation energies. This knowledge is indispensable for the scaling, optimization, and successful implementation of this reaction in both academic and industrial settings, particularly within pharmaceutical and materials development.

References

- Spectroscopic methods for kinetic measurements | Chemical Kinetics Class Notes - Fiveable. (n.d.).

- Fischer Esterification Reaction: Mechanism, Limitations - Science Info. (2023, September 5).

- Spectroscopic Methods for Studying Reaction Mechanisms - IGI Global. (n.d.).

- Buy Ethyl 6-amino-6-oxohexanoate | 1190-69-8 - Smolecule. (2023, August 16).

- Spectroscopic monitoring of titrations and kinetics. (2025, September 2).

- Fischer Esterification - Organic Chemistry Portal. (n.d.).

- Synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol in near-critical water. (n.d.).

- Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis - Taylor & Francis Online. (n.d.).

- (PDF) Synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol in near-critical water - ResearchGate. (2025, August 7).

- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - MDPI. (n.d.).

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).

- Studying Reaction Kinetics by Spectroscopy - Science Projects and Ideas for Amateur Experimenters. (2025, December 18).

- Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed. (2014, November 7).

- Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions | Energy & Fuels - ACS Publications. (2024, June 10).

- Fischer Esterification - Chemistry Steps. (n.d.).

- Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy - Analyst (RSC Publishing). (n.d.).

- Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. | Sigma-Aldrich. (n.d.).

- ETHYL 6-AMINOHEXANOATE | 371-34-6 - ChemicalBook. (2023, May 24).

- Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.).

- Kinetics - Spectrometry Help. (n.d.).

- Kinetics of Amino Acid Esterification Catalyzed by Hydrophobic Derivatives of Alpha-Chymotrypsin - PubMed. (n.d.).

- What factors influence the esterification rate of ethanoic acid? - TutorChase. (n.d.).

- Catalyst screening for synthesis of ethyl 6-amino-5-... - ResearchGate. (n.d.).

- Kinetic resolution of amino acid esters catalyzed by lipases - PubMed. (n.d.).

- Kinetics of Ester Formation via Fischer Esterification | - ChemBAM. (n.d.).

- Kinetics, mechanism and density functional theory calculations on base hydrolysis of α- amino acid esters catalyzed by - Cairo University Scholar. (2020, February 8).

- Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex | The Journal of Organic Chemistry - ACS Publications. (2020, April 30).

- CAS 371-34-6: Ethyl 6-aminohexanoate | CymitQuimica. (n.d.).

- WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid - Google Patents. (n.d.).

- Kinetic Study on the Esterification of Hexanoic Acid with N,N-Dialkylamino Alcohols: Evidence for an Activation by Hydrogen Bonding - ResearchGate. (2025, August 9).

- ETHYL 6-AMINOHEXANOATE synthesis - ChemicalBook. (n.d.).

- Ethyl 6-aminohexanoate | C8H17NO2 | CID 406972 - PubChem - NIH. (n.d.).

- Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5).

- Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. (n.d.).

- Lewis Base–Brønsted Acid–Enzyme Catalysis in Enantioselective Multistep One‐Pot Syntheses - PMC. (n.d.).

- Kinetics, mass transfer, and thermodynamics of Ethyl Hexanoate synthesis using heterogeneous catalyst | Request PDF - ResearchGate. (n.d.).

- Synthesis and Use of Ethyl 6-Acetyloxyhexanoate as an Internal Standard: An Interdisciplinary Experiment for an Undergraduate Chemistry Laboratory | Request PDF - ResearchGate. (n.d.).

- Kinetic Study of Esterification Reaction - ResearchGate. (2025, August 6).

- Kinetics, mass transfer, and thermodynamics of Ethyl Hexanoate synthesis using heterogeneous catalyst - OUCI. (n.d.).

- Environmental benign catalyst developed by fruit waste for synthesis of β-amino alcohol with the optimum combination through statistical analysis - PMC - NIH. (2025, May 17).

- OCR (A) Chemistry A-level Module 6: Organic Chemistry & Analysis Revision - PMT. (n.d.).

Sources

- 1. ETHYL 6-AMINOHEXANOATE | 371-34-6 [chemicalbook.com]

- 2. CAS 371-34-6: Ethyl 6-aminohexanoate | CymitQuimica [cymitquimica.com]

- 3. scienceinfo.com [scienceinfo.com]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. chemicalpapers.com [chemicalpapers.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. tutorchase.com [tutorchase.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fiveable.me [fiveable.me]

- 14. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]

- 15. Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]

- 16. Spectroscopic monitoring of titrations and kinetics [ns1.almerja.com]

- 17. stevesopenlab.org [stevesopenlab.org]

- 18. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Kinetics - Spectrometry Help [help.pasco.com]

Biological significance of the 6-aminohexanoate moiety

An In-Depth Technical Guide to the Biological Significance of the 6-Aminohexanoate Moiety

Abstract

The 6-aminohexanoate moiety, a simple six-carbon chain with terminal amino and carboxyl groups, occupies a unique and fascinating position at the crossroads of synthetic chemistry and biology. Initially recognized as a xenobiotic byproduct of the nylon-6 manufacturing industry, its biological significance has expanded dramatically. This guide provides an in-depth exploration of its multifaceted roles, from being the central substrate in a remarkable case of accelerated microbial evolution to its function as a crucial lysine mimic in pharmacology and a versatile linker in modern drug development. We will delve into the enzymatic pathways that catabolize this man-made molecule, the structural basis for its therapeutic action as an antifibrinolytic agent, and the chemical rationale for its use as a flexible scaffold in bioconjugation. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not only a comprehensive review of the core concepts but also detailed experimental protocols and mechanistic insights.

Part 1: A Case Study in Accelerated Evolution: The Nylon Degradation Pathway

The introduction of nylon-6 in 1935 created a novel environmental selection pressure in the form of industrial wastewater containing oligomers of 6-aminohexanoate (Ahx), compounds not previously known to exist in nature.[1] Remarkably, within decades, bacteria evolved a complete metabolic pathway to utilize these xenobiotic compounds as a sole source of carbon and nitrogen.[2][3] This rapid evolution provides a compelling model for understanding microbial adaptation and enzyme engineering.

The Microbial Response: Arthrobacter sp. KI72

A key organism in this story is Arthrobacter sp. KI72 (formerly classified as Flavobacterium sp.), a gram-positive bacterium isolated from nylon factory wastewater.[1][3][4] This bacterium harbors a plasmid, pOAD2, which encodes the suite of enzymes necessary for the degradation of Ahx oligomers.[3][4][5] The discovery of similar enzymatic capabilities in other genera, such as Agromyces and Kocuria, suggests that this adaptive trait may be more widespread than initially thought.[6][7]

The Enzymatic Toolkit for Nylon Oligomer Degradation

The degradation of nylon byproducts is a stepwise process mediated by a series of specialized enzymes, collectively termed "nylonases." The initial steps involve the hydrolysis of various oligomeric forms of 6-aminohexanoate into its monomeric unit.

Step 1: Depolymerization of Nylon Oligomers

The initial breakdown of nylon oligomers is handled by three distinct hydrolases, each with specificity for different substrate forms.[3][4][6]

-

NylA (6-aminohexanoate-cyclic-dimer hydrolase, EC 3.5.2.12): This enzyme specifically targets the highly stable and poorly soluble 6-aminohexanoate cyclic dimer, hydrolyzing one of the two internal amide bonds to generate a linear dimer.[8][9][10] Structurally, NylA belongs to the amidase signature superfamily.[10]

-

NylB (6-aminohexanoate-dimer hydrolase, EC 3.5.1.46): This enzyme acts as an exohydrolase, cleaving the N-terminal 6-aminohexanoyl unit from linear oligomers.[11][12] Its activity is highest on the linear dimer and decreases as the polymer chain length increases.[12] X-ray crystallographic studies have revealed that NylB has a β-lactamase fold, suggesting it evolved from a pre-existing esterase.[13][14]

-

NylC (6-aminohexanoate-oligomer endohydrolase, EC 3.5.1.117): This enzyme functions as an endohydrolase, capable of cleaving internal amide bonds in both linear and cyclic oligomers with a degree of polymerization greater than three.[6][15][16] This action breaks down larger polymers into smaller fragments that can then be processed by NylB.[17]

Step 2: Catabolism of the 6-Aminohexanoate Monomer

Once the monomer is liberated, it enters a two-step metabolic pathway that converts it into adipate, a compound that can readily enter the cell's central metabolism.[2][18][19]

-

NylD (6-aminohexanoate aminotransferase): This pyridoxal phosphate (PLP)-dependent enzyme catalyzes the transfer of the amino group from 6-aminohexanoate to an α-keto acid acceptor (e.g., α-ketoglutarate), producing adipate semialdehyde and an amino acid (e.g., glutamate).[2][19]

-

NylE (adipate semialdehyde dehydrogenase): This NADP⁺-dependent enzyme catalyzes the oxidation of adipate semialdehyde to adipate.[2][19]

Experimental Protocol: Nylon Hydrolase (NylB) Activity Assay

This protocol describes a spectrophotometric assay to determine the activity of 6-aminohexanoate-dimer hydrolase (NylB) by measuring the rate of monomer formation.

Principle: The hydrolysis of the 6-aminohexanoate linear dimer by NylB produces two molecules of 6-aminohexanoate monomer. The concentration of the primary amine in the monomer can be quantified using a reagent like 2,4,6-trinitrobenzenesulfonic acid (TNBS), which forms a colored adduct measurable at 420 nm.

Materials:

-

Purified NylB enzyme solution.

-

Substrate: 6-aminohexanoate linear dimer (N-(6-aminohexanoyl)-6-aminohexanoate).

-

Standard: 6-aminohexanoate monomer.

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.

-

Reaction Stop Solution: 10% (w/v) Sodium Dodecyl Sulfate (SDS).

-

Colorimetric Reagent: 10 mM TNBS in water.

-

Quench Solution: 1 M HCl.

-

96-well microplate and spectrophotometer.

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of 6-aminohexanoate monomer standards (e.g., 0 to 1 mM) in Assay Buffer.

-

To 50 µL of each standard in a microplate well, add 25 µL of 10% SDS and 25 µL of 10 mM TNBS.

-

Incubate at 37°C for 30 minutes in the dark.

-

Add 25 µL of 1 M HCl to quench the reaction.

-

Read absorbance at 420 nm. Plot absorbance vs. concentration to generate the standard curve.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing Assay Buffer and 6-aminohexanoate linear dimer (e.g., at a final concentration of 5 mM). Pre-warm to the desired reaction temperature (e.g., 30°C).

-

Initiate the reaction by adding a known amount of purified NylB enzyme. The final reaction volume should be standardized (e.g., 100 µL).

-

Incubate at 30°C. At various time points (e.g., 0, 2, 5, 10, 15 minutes), remove a 50 µL aliquot of the reaction and immediately add it to a microplate well containing 25 µL of 10% SDS to stop the reaction.

-

-

Quantification:

-

To the stopped reaction aliquots, add 25 µL of 10 mM TNBS.

-

Incubate at 37°C for 30 minutes in the dark.

-

Add 25 µL of 1 M HCl to quench.

-

Read absorbance at 420 nm.

-

-

Calculation:

-

Using the standard curve, convert the absorbance values of the reaction samples to the concentration of 6-aminohexanoate monomer produced.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the concentration vs. time plot.

-

Enzyme activity can be expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

-

Part 2: The Lysine Mimic: 6-Aminohexanoate in Pharmacology

The structural similarity between 6-aminohexanoate and the side chain of the amino acid lysine is the cornerstone of its pharmacological significance.[20][21] This mimicry allows it to function as a potent competitive inhibitor in biological systems where lysine recognition is key, most notably in the regulation of fibrinolysis. Clinically, it is known as ε-aminocaproic acid (EACA).[21][22]

Mechanism of Action as an Antifibrinolytic Agent

Fibrinolysis is the enzymatic process of breaking down fibrin clots. The key enzyme, plasmin, is generated from its inactive zymogen, plasminogen. Both plasmin and plasminogen contain specific regions called "lysine-binding sites" (LBS) located in their kringle domains.[21][23] These sites are crucial for binding to lysine residues on fibrin, which localizes plasmin activity to the clot.

6-Aminohexanoate acts as a potent antifibrinolytic agent by competitively binding to the LBS on both plasminogen and plasmin.[23][24] This action has two major consequences:

-

It prevents plasminogen from binding to the fibrin clot, thereby inhibiting its activation to plasmin.

-

It displaces any already-formed plasmin from the fibrin surface, preventing the degradation of the clot.[21][25]

Experimental Protocol: Plasmin Activity Inhibition Assay

This protocol measures the ability of 6-aminohexanoate to inhibit the amidolytic activity of plasmin using a chromogenic substrate.

Principle: Active plasmin can cleave a synthetic chromogenic substrate (e.g., S-2251™: H-D-Val-Leu-Lys-pNA), releasing para-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm. An inhibitor like 6-aminohexanoate will reduce the rate of pNA release.

Materials:

-

Human Plasmin.

-

Chromogenic Substrate S-2251™.

-

Inhibitor: 6-aminohexanoate (EACA).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

-

Reaction Stop Solution: 20% (v/v) Acetic Acid.

-

96-well microplate and spectrophotometer with kinetic reading capability.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of plasmin in Assay Buffer.

-

Prepare a stock solution of S-2251™ in sterile water.

-

Prepare a serial dilution of 6-aminohexanoate in Assay Buffer to cover a range of concentrations (e.g., 0 to 20 mM).

-

-

Assay Setup:

-

In a 96-well plate, add 20 µL of each 6-aminohexanoate dilution (or buffer for the control) to respective wells.

-

Add 160 µL of Assay Buffer to each well.

-

Add 10 µL of the plasmin solution to each well, mix gently, and incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Kinetic Measurement:

-

Initiate the reaction by adding 10 µL of the S-2251™ substrate to each well.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

For each inhibitor concentration, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time plot (ΔA₄₀₅/min).

-

Calculate the percent inhibition for each concentration relative to the uninhibited control: % Inhibition = (1 - (V_inhibited / V_control)) * 100.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

-

Part 3: A Versatile Scaffold: 6-Aminohexanoate as a Chemical Linker

Beyond its direct biological activity, the 6-aminohexanoate moiety is a widely used structural element in the design of complex biomolecules.[22][26] Its simple, linear aliphatic chain provides a desirable combination of flexibility and hydrophobicity, making it an ideal linker or spacer in various bioconjugation and drug development applications.[20]

Rationale for Use in Bioconjugation

The incorporation of a 6-aminohexanoate linker into a peptide or drug conjugate can confer several advantages:

-

Flexibility: The six-carbon chain allows for conformational freedom, which can be critical for enabling two linked moieties (e.g., a targeting ligand and a therapeutic payload) to adopt optimal orientations for their respective functions.[20]

-

Spacing: It provides spatial separation between conjugated domains, preventing steric hindrance that might otherwise impair the activity of one or both components.

-

Modulation of Physicochemical Properties: The hydrophobic nature of the methylene chain can be used to tune the overall solubility and membrane permeability of a molecule.

-

Enhanced Proteolytic Stability: As a non-natural ω-amino acid, it can replace segments of a peptide backbone, reducing susceptibility to degradation by proteases and improving bioavailability.[20]

Applications in Drug Development

The 6-aminohexanoate linker is a workhorse in several areas:

-

Peptide Modification: It is used to cyclize peptides or to create dimers, which can significantly alter binding affinity and biological activity.[21]

-

Antibody-Drug Conjugates (ADCs): It is often a component of the more complex linkers used to attach cytotoxic drugs to antibodies, providing the necessary spacing and flexibility.

-

PROTACs (Proteolysis Targeting Chimeras): It can serve as part of the linker connecting a warhead that binds to a target protein and a ligand that recruits an E3 ubiquitin ligase.

-

Probe Synthesis: It is used to attach fluorescent dyes, biotin, or other reporter molecules to peptides or proteins for use in imaging and diagnostic assays.[24][27]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporating a 6-Aminohexanoate Linker

This protocol outlines the standard Fmoc-based SPPS workflow for incorporating an Fmoc-protected 6-aminohexanoate (Fmoc-Ahx-OH) unit into a peptide sequence.

Principle: The peptide is built stepwise on a solid resin support. The N-terminus of the growing chain is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed before the coupling of the next amino acid. Fmoc-Ahx-OH is treated just like a standard protected amino acid in the synthesis cycle.

Materials:

-

SPPS Resin (e.g., Rink Amide resin).

-

Fmoc-protected amino acids, including Fmoc-Ahx-OH.

-

Solvent: Dimethylformamide (DMF).

-

Deprotection Solution: 20% (v/v) Piperidine in DMF.

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

-

Washing Solvents: Dichloromethane (DCM), Methanol.

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

-

SPPS reaction vessel.

Procedure:

-

Resin Preparation: Swell the resin in DMF in the reaction vessel for 30 minutes.

-

First Amino Acid Coupling: If the C-terminal residue is not Ahx, couple the first Fmoc-amino acid to the resin using HBTU/DIPEA. Wash thoroughly with DMF.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (e.g., 5 times).

-

-

Amino Acid Coupling (including Fmoc-Ahx-OH):

-

Dissolve the next Fmoc-amino acid (e.g., Fmoc-Ahx-OH) and HBTU in DMF. Add DIPEA to activate.

-

Add the activation mixture to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Wash the resin thoroughly with DMF. (A Kaiser test can be performed to confirm complete coupling).

-

-

Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the desired sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 3).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin to cleave the peptide from the support and remove side-chain protecting groups.

-

Incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with ether, and dry.

-

Purify the peptide using reverse-phase HPLC. Confirm identity and purity via mass spectrometry.

-

Conclusion and Future Perspectives

The 6-aminohexanoate moiety serves as a powerful example of molecular versatility. From its origins as an industrial pollutant, it has become a subject of intense study, revealing fundamental principles of microbial evolution and enzyme function. In parallel, its identity as a lysine analogue has been expertly exploited in pharmacology to create life-saving antifibrinolytic drugs. Furthermore, its ideal physicochemical properties have cemented its role as an indispensable tool for chemists and drug developers designing the next generation of sophisticated bioconjugates and therapeutics.

Future research will undoubtedly continue to build on this foundation. The nylonase enzymes offer a rich platform for protein engineering, with the potential to develop biocatalysts for plastic recycling and bioremediation. The continued exploration of 6-aminohexanoate as a structural motif in medicinal chemistry will lead to novel inhibitors and more effective drug delivery systems. The journey of this simple molecule is a testament to the dynamic interplay between human industry, microbial adaptation, and scientific innovation.

References

-

Takehara, I., Fujii, T., Tanimoto, Y., & Negoro, S. (2018). Metabolic pathway of 6-aminohexanoate in the nylon oligomer-degrading bacterium Arthrobacter sp. KI72: identification of the enzymes responsible for the conversion of 6-aminohexanoate to adipate. Applied Microbiology and Biotechnology, 102(2), 861-870. [Link]

-

Wikipedia contributors. (2023). 6-aminohexanoate-dimer hydrolase. Wikipedia, The Free Encyclopedia. [Link]

-

Takehara, I., Fujii, T., Tanimoto, Y., & Negoro, S. (2018). Metabolic pathway of 6-aminohexanoate in the nylon oligomer-degrading bacterium Arthrobacter sp. KI72: identification of the enzymes responsible for the conversion of 6-aminohexanoate to adipate. PubMed. [Link]

-

Wikipedia contributors. (2023). 6-aminohexanoate-cyclic-dimer hydrolase. Wikipedia, The Free Encyclopedia. [Link]

-

Yasuhira, K., Uedono, S., Yasuda, M., et al. (2007). 6-Aminohexanoate Oligomer Hydrolases from the Alkalophilic Bacteria Agromyces sp. Strain KY5R and Kocuria sp. Strain KY2. Applied and Environmental Microbiology, 73(21), 7099-7102. [Link]

-

Ohki, T., Shibata, N., Higuchi, Y., et al. (2003). X-ray crystallographic analysis of 6-aminohexanoate-dimer hydrolase: molecular basis for the birth of a nylon oligomer-degrading enzyme. PubMed. [Link]

-

Yasuhira, K., Uedono, S., Yasuda, M., et al. (2007). 6-Aminohexanoate oligomer hydrolases from the alkalophilic bacteria Agromyces sp. strain KY5R and Kocuria sp. strain KY2. PubMed. [Link]

-

Takehara, I., Kato, D. I., Takeo, M., & Negoro, S. (2017). Draft Genome Sequence of the Nylon Oligomer-Degrading Bacterium Arthrobacter sp. Strain KI72. ASM Journals. [Link]

-

Shibata, N., Tanaka, Y., Takeda, K., et al. (2007). Crystallization and X-ray diffraction analysis of 6-aminohexanoate-cyclic-dimer hydrolase from Arthrobacter sp. KI72. IUCr Journals. [Link]

-

Proteopedia contributors. (2023). 6-aminohexanoate-dimer hydrolase. Proteopedia, life in 3D. [Link]

-

UniProt Consortium. (n.d.). nylC - 6-aminohexanoate-oligomer endohydrolase - Kocuria sp. (strain KY2). UniProtKB. [Link]

-

Ohki, T., Shibata, N., Muramatsu, M., et al. (2005). Crystallization and X-ray diffraction analysis of 6-aminohexanoate-dimer hydrolase from Arthrobacter sp. KI72. PMC - NIH. [Link]

-

Shibata, N., Tanaka, Y., Takeda, K., et al. (2010). X-ray crystallographic analysis of the 6-aminohexanoate cyclic dimer hydrolase: catalytic mechanism and evolution of an enzyme responsible for nylon-6 byproduct degradation. PubMed. [Link]

-

UniProt Consortium. (n.d.). nylC - 6-aminohexanoate-oligomer endohydrolase - Paenarthrobacter ureafaciens. UniProtKB. [Link]

-

Wikipedia contributors. (2024). Nylon-eating bacteria. Wikipedia, The Free Encyclopedia. [Link]

-

Takehara, I., Fujii, T., Tanimoto, Y., & Negoro, S. (2018). Metabolic pathway of 6-aminohexanoate in the nylon oligomer-degrading bacterium Arthrobacter sp. KI72: identification of the enzymes responsible for the conversion of 6-aminohexanoate to adipate. Semantic Scholar. [Link]

-

ChemWhat. (n.d.). 6-aminohexanoate-oligomer endohydrolase EC#: 3.5.1.117. ChemWhat. [Link]

-

LaBelle, E. (2005). Nylon Oligomer Pathway Map. Eawag-BBD. [Link]

-

Markowska, A., Markowski, A. R., & Jarocka-Karpowicz, I. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. ResearchGate. [Link]

-

Gaimster, H., Gahloth, D., et al. (2019). Biochemical properties of a Pseudomonas aminotransferase involved in caprolactam metabolism. PubMed. [Link]

-

Negoro, S., Shibata, N., Tanaka, Y., et al. (2012). Three-dimensional Structure of Nylon Hydrolase and Mechanism of Nylon-6 Hydrolysis. ResearchGate. [Link]

-

Takehara, I., Kato, D. I., Takeo, M., & Negoro, S. (2017). Draft Genome Sequence of the Nylon Oligomer-Degrading Bacterium Arthrobacter sp. Strain KI72. PubMed. [Link]

-

Takehara, I., Kato, D. I., Takeo, M., & Negoro, S. (2017). Draft Genome Sequence of the Nylon Oligomer-Degrading Bacterium Arthrobacter sp. Strain KI72. PMC - NIH. [Link]

-

Shibata, N., Ohki, T., Higuchi, Y., et al. (2007). Nylon-oligomer degrading enzyme/substrate complex: catalytic mechanism of 6-aminohexanoate-dimer hydrolase. PubMed. [Link]

-

Markowska, A., Markowski, A. R., & Jarocka-Karpowicz, I. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. PubMed. [Link]

-

Markowska, A., Markowski, A. R., & Jarocka-Karpowicz, I. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. MDPI. [Link]

-

Markowska, A., Markowski, A. R., & Jarocka-Karpowicz, I. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. ResearchGate. [Link]

-

Shibata, N., Ohki, T., Higuchi, Y., et al. (2007). Nylon-oligomer Degrading Enzyme/Substrate Complex: Catalytic Mechanism of 6-Aminohexanoate-dimer Hydrolase. ResearchGate. [Link]

-

Ohki, T., Shibata, N., Higuchi, Y., et al. (2009). Molecular design of a nylon-6 byproduct-degrading enzyme from a carboxylesterase with a β-lactamase fold. ResearchGate. [Link]

-

Bond, A. D., & Mitoma, C. (1988). A cyclic imine intermediate in the in vitro metabolic conversion of 1,6-diaminohexane to 6-aminohexanoic acid and caprolactam. PubMed. [Link]

-

Gazit, E. (2007). Conjugates of pyrene linked to peptides LLL or KKK via 6-aminohexanoic acid (6AHX). ResearchGate. [Link]

-

Midura-Nowaczek, K., et al. (2016). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. Springer Link. [Link]

-

Panamareva, O. A., & Mogilevski, A. A. (2013). Biodegradation of Nylon and other Synthetic Polyamides. ResearchGate. [Link]

-

Midura-Nowaczek, K., et al. (2016). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. NIH. [Link]

-

Daniel, K., et al. (2023). Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. ACS Publications. [Link]

Sources

- 1. Nylon-eating bacteria - Wikipedia [en.wikipedia.org]